4-Iodo-5,6-dimethyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-benzo[d]imidazole
Description
4-Iodo-5,6-dimethyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-benzo[d]imidazole is a substituted benzimidazole derivative characterized by three key structural features:
- Iodo substituent at position 4, providing a heavy halogen atom that enhances polarizability and serves as a reactive site for cross-coupling reactions.
- SEM (2-(trimethylsilyl)ethoxy)methyl protecting group at N1, which improves solubility during synthesis and prevents undesired side reactions .
This compound is likely synthesized through sequential functionalization: protection of the benzimidazole nitrogen with SEM, followed by iodination and dimethylation. Such strategies align with methods in and , where SEM is introduced early to shield reactive sites .
Properties
Molecular Formula |
C15H23IN2OSi |
|---|---|
Molecular Weight |
402.35 g/mol |
IUPAC Name |
2-[(4-iodo-5,6-dimethylbenzimidazol-1-yl)methoxy]ethyl-trimethylsilane |
InChI |
InChI=1S/C15H23IN2OSi/c1-11-8-13-15(14(16)12(11)2)17-9-18(13)10-19-6-7-20(3,4)5/h8-9H,6-7,10H2,1-5H3 |
InChI Key |
FRZSJWGFTHZCBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C1C)I)N=CN2COCC[Si](C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-5,6-dimethyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-benzo[d]imidazole typically involves multi-step reactions
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Iodo-5,6-dimethyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-benzo[d]imidazole undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a different aryl or alkyl group.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reagents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a substitution reaction with an amine, the product would be a benzimidazole derivative with an amine group replacing the iodine atom.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile building block in organic synthesis .
Biology and Medicine: In biological and medicinal research, derivatives of benzimidazole, including this compound, are studied for their potential pharmacological activities. They have shown promise in areas such as antimicrobial, antiviral, and anticancer research .
Industry: In the industrial sector, this compound can be used in the development of new materials, including polymers and advanced materials with specific properties. Its reactivity and structural features make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of 4-Iodo-5,6-dimethyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-benzo[d]imidazole depends on its specific application. In medicinal chemistry, its derivatives may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The presence of the iodine atom and the trimethylsilyl-ethoxy-methyl group can influence the compound’s binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Table 1: Key Structural Differences and Implications
*Estimated based on structural analogs.
Key Observations:
- Iodine Position : The target compound’s iodine at C4 directly impacts the benzimidazole core’s electron density, unlike pendant iodine in . This positioning may enhance electrophilic reactivity .
- SEM vs. Other Protecting Groups : SEM offers superior steric protection compared to benzyl or methoxy groups (e.g., in ), reducing aggregation in polar solvents .
Table 3: Functional Properties
- SEM Advantages: The SEM group enhances solubility in nonpolar solvents (e.g., THF, DCM), facilitating purification via column chromatography .
- Iodine’s Role : The iodine atom may serve as a radiolabeling site (e.g., for imaging) or a synthetic handle for Suzuki-Miyaura couplings, a feature absent in fluorine- or chlorine-containing analogs .
Biological Activity
4-Iodo-5,6-dimethyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-benzo[d]imidazole is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C_{15}H_{20}I N_{2}O_{2}Si
- Molecular Weight : 402.35 g/mol
- CAS Number : 2411789-58-5
- LogP : 4.57 (indicating lipophilicity)
- TPSA (Topological Polar Surface Area) : 27.05 Ų
Antimicrobial Activity
Recent studies have indicated that benzo[d]imidazole derivatives, including the compound , exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against various strains of bacteria and fungi:
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| 3ao | < 1 | Staphylococcus aureus (MRSA) |
| 3ad | 3.9 - 7.8 | Staphylococcus aureus |
| 3aq | < 1 | Candida albicans |
These findings suggest that modifications to the benzo[d]imidazole scaffold can enhance antimicrobial efficacy, particularly against resistant strains .
Anticancer Activity
The compound has been evaluated for its anticancer properties, particularly in inhibiting specific cancer cell lines. For example, studies on related indazole derivatives have shown promising results in inhibiting fibroblast growth factor receptors (FGFRs), which are crucial in tumor growth and metastasis:
| Compound | IC50 (nM) | Target |
|---|---|---|
| Indazole derivative | < 4.1 | FGFR1 |
| Indazole derivative | 69.1 ± 19.8 | FGFR2 |
These compounds demonstrated potent inhibition of enzymatic activity associated with cancer progression .
The biological activity of benzo[d]imidazole derivatives is often attributed to their ability to interact with specific molecular targets:
- Enzymatic Inhibition : Many derivatives act as inhibitors of key enzymes involved in cellular signaling pathways related to cancer and inflammation.
- Biofilm Disruption : Some compounds have been shown to disrupt biofilm formation in bacterial cultures, enhancing their effectiveness against chronic infections .
Case Studies
Several case studies illustrate the efficacy of compounds similar to this compound:
- Study on Antimicrobial Efficacy : A study demonstrated that a series of benzo[d]imidazole derivatives exhibited strong antibacterial activity against both Gram-positive and Gram-negative bacteria, with some compounds achieving MIC values below 1 µg/mL against MRSA strains .
- Cancer Cell Line Inhibition : Research involving a related compound showed significant inhibition of growth in various cancer cell lines, including those resistant to standard therapies. The study highlighted the potential for these compounds as novel therapeutic agents in oncology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
